Cyclohexene, 1-isocyanato-
Overview
Description
Cyclohexene, 1-isocyanato- is an organic compound with the molecular formula C₇H₁₁NO. It is also known as isocyanatocyclohexane or cyclohexyl isocyanate. This compound is characterized by the presence of an isocyanate group (-NCO) attached to a cyclohexene ring. Cyclohexene, 1-isocyanato- is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexene, 1-isocyanato- can be synthesized through the reaction of cyclohexene with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent the decomposition of the isocyanate group. Another method involves the reaction of cyclohexylamine with phosgene, followed by the elimination of hydrogen chloride to form cyclohexyl isocyanate .
Industrial Production Methods: The industrial production of cyclohexene, 1-isocyanato- primarily relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative methods such as the non-phosgene route are being explored. This involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate .
Chemical Reactions Analysis
Types of Reactions: Cyclohexene, 1-isocyanato- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexene oxide or further to adipic acid.
Reduction: Reduction reactions can convert it to cyclohexylamine.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols and amines are used under mild conditions to form urethanes and ureas.
Major Products Formed:
Oxidation: Cyclohexene oxide, adipic acid.
Reduction: Cyclohexylamine.
Substitution: Urethanes, ureas.
Scientific Research Applications
Cyclohexene, 1-isocyanato- has several applications in scientific research:
Biology: It is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: Cyclohexene, 1-isocyanato- is employed in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of cyclohexene, 1-isocyanato- involves the reactivity of the isocyanate group (-NCO). This group can react with nucleophiles such as alcohols and amines to form urethanes and ureas. The reaction typically proceeds through the formation of a carbamate intermediate, which then undergoes further reaction to yield the final product . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Comparison with Similar Compounds
- Toluene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
Cyclohexene, 1-isocyanato- stands out due to its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-isocyanatocyclohexene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFODWBNXPUDMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449940 | |
Record name | Cyclohexene, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-27-0 | |
Record name | Cyclohexene, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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